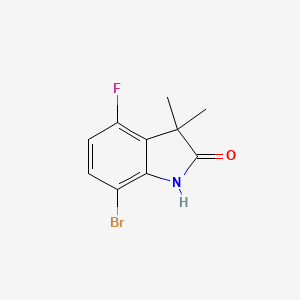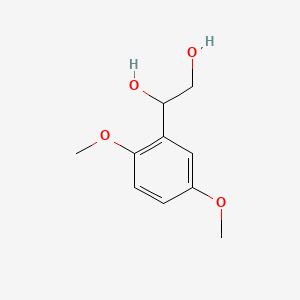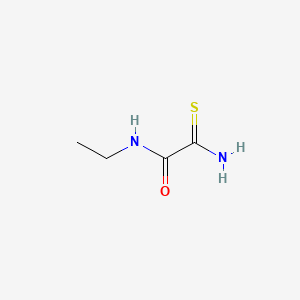![molecular formula C12H10FN3O5 B13203912 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions .
相似化合物的比较
Similar Compounds
2-(3-Fluoro-2-nitrophenyl)acetic acid: Similar structure but lacks the pyrazole ring.
5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl acetic acid: Similar structure but lacks the fluoro and nitro substituents.
Uniqueness
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .
属性
分子式 |
C12H10FN3O5 |
|---|---|
分子量 |
295.22 g/mol |
IUPAC 名称 |
2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FN3O5/c1-6-7(5-10(17)18)12(19)15(14-6)9-4-2-3-8(13)11(9)16(20)21/h2-4,14H,5H2,1H3,(H,17,18) |
InChI 键 |
BPYLDPFLWRUDHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


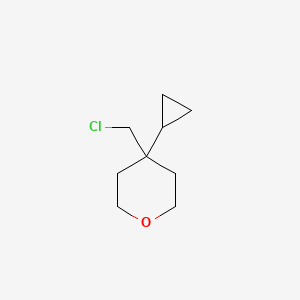
![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
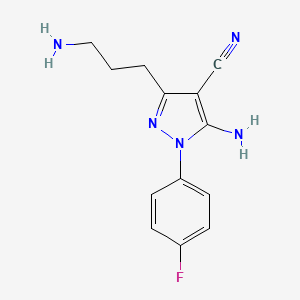
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
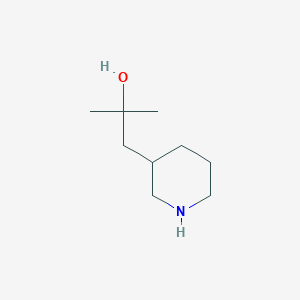
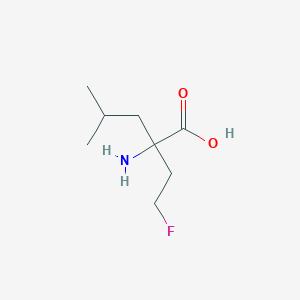
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
